molecular formula C17H13ClO3S B578370 Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1259977-93-9

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B578370
CAS No.: 1259977-93-9
M. Wt: 332.798
InChI Key: WQQWWENFXLTIBB-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a benzyloxy group and a chlorine atom on the benzo[b]thiophene ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorine groups enhance its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both benzyloxy and chlorine substituents on the benzo[b]thiophene ring. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate, a compound belonging to the benzo[b]thiophene family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C17H13ClO3S
  • Molecular Weight : 332.80 g/mol
  • CAS Number : 1259977-93-9

These properties indicate that the compound contains a chlorinated benzo[b]thiophene core, which is often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzo[b]thiophene Core : Various methods such as the Gewald reaction or Paal-Knorr synthesis can be employed.
  • Introduction of the Benzyloxy Group : This is achieved by reacting the benzo[b]thiophene derivative with benzyl alcohol in the presence of a base.
  • Esterification : The final step involves esterifying the carboxylic acid group with methanol using an acid catalyst like sulfuric acid .

Antimicrobial Properties

Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial activity. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various Gram-positive bacteria and fungi, with some derivatives achieving MICs as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
  • The presence of functional groups such as hydroxymethyl has been linked to enhanced antibacterial activity, suggesting that structural modifications can significantly impact efficacy .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to altered cellular functions.
  • Interaction with Molecular Targets : Its binding affinity to target proteins can modulate their activity, influencing pathways related to inflammation and infection .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
  • ADME Properties : In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, supporting its development as a drug candidate .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria; MIC = 16 µg/mL
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers
ADME PropertiesFavorable profiles for drug development

Properties

IUPAC Name

methyl 3-chloro-5-phenylmethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3S/c1-20-17(19)16-15(18)13-9-12(7-8-14(13)22-16)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQWWENFXLTIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856600
Record name Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259977-93-9
Record name Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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